Tilarginine
Overview
Description
These compounds contain arginine or a derivative thereof resulting from the reaction of arginine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . Tilarginine has been investigated for its potential in basic science, treatment, and diagnostic applications, particularly in the fields of obesity, type 2 diabetes, ocular physiology, and regional blood flow .
Preparation Methods
Tilarginine can be synthesized from glutamine, glutamate, and proline via the intestinal-renal axis in humans and most other mammals. The compound is available in various forms, including this compound acetate, this compound citrate, and this compound hydrochloride . The synthetic routes and reaction conditions for these forms involve the use of specific reagents and conditions to achieve the desired product. For example, this compound acetate is a nitric oxide synthase inhibitor of all nitric oxide synthase isoforms, including neuronal nitric oxide synthase, endothelial nitric oxide synthase, and inducible nitric oxide synthase .
Chemical Reactions Analysis
Tilarginine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. As a nitric oxide synthase inhibitor, it interacts with nitric oxide synthase enzymes to inhibit the production of nitric oxide . Common reagents and conditions used in these reactions include specific inhibitors and substrates that target the active sites of the enzymes. The major products formed from these reactions include nitric oxide and other related compounds .
Scientific Research Applications
Tilarginine has been extensively studied for its scientific research applications in chemistry, biology, medicine, and industry. In the field of medicine, this compound has been investigated for its role in the treatment of various forms of shock, including septic shock and cardiogenic shock complicating myocardial infarction. The TRIUMPH study explored this compound’s efficacy in reducing mortality in patients with myocardial infarction complicated by refractory cardiogenic shock . Additionally, this compound has been used to enhance hematopoiesis in cell culture and animal models . In the field of biology, this compound has been studied for its impact on cardiovascular health and its role in the regulation of skeletal muscle metabolism .
Mechanism of Action
Tilarginine exerts its effects by inhibiting nitric oxide synthase enzymes, which are responsible for the production of nitric oxide . Nitric oxide is a powerful vasodilator that plays a crucial role in regulating blood pressure and vascular tone. By inhibiting nitric oxide synthase, this compound reduces the production of nitric oxide, leading to increased blood pressure and altered cardiac contractile function . The molecular targets and pathways involved in this mechanism include the active sites of neuronal nitric oxide synthase, endothelial nitric oxide synthase, and inducible nitric oxide synthase .
Comparison with Similar Compounds
Tilarginine is similar to other compounds that inhibit nitric oxide synthase, such as L-NG-monomethyl arginine and N-methylarginine . These compounds share similar structures and mechanisms of action, but this compound is unique in its specific inhibition of all nitric oxide synthase isoforms . Other similar compounds include L-NG-monomethyl arginine and N-methylarginine, which also inhibit nitric oxide synthase but may have different selectivity and potency .
Biological Activity
Tilarginine, chemically known as L-N-monomethyl arginine (L-NMMA), is a non-selective inhibitor of nitric oxide synthase (NOS) that has been studied extensively for its potential therapeutic applications in various conditions, particularly in the context of shock states such as septic shock and cardiogenic shock. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical studies, and research findings.
This compound functions primarily by inhibiting the production of nitric oxide (NO) through the blockade of NOS. NO is a crucial signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. Excessive production of NO is implicated in the pathogenesis of several shock states, leading to inappropriate vasodilation and hypotension.
1. Cardiogenic Shock
A pivotal study, known as the TRIUMPH trial , investigated the effects of this compound in patients with acute myocardial infarction complicated by refractory cardiogenic shock. The trial was a multicenter, randomized, double-blind, placebo-controlled study involving 398 patients. Key findings included:
- Mortality Rates : There was no significant difference in 30-day all-cause mortality between patients receiving this compound (48%) and those receiving placebo (42%) (risk ratio 1.14; P = .24) .
- Shock Resolution : The resolution of shock was similar between the two groups (66% for this compound vs. 61% for placebo; P = .31) .
- Functional Class : At 30 days, similar percentages of patients had heart failure (48% this compound vs. 51% placebo; P = .51) .
These results suggested that this compound did not provide a clinical benefit in this patient population despite earlier promising studies indicating potential efficacy.
2. Septic Shock
In septic shock scenarios, this compound has shown mixed results. Higher doses (>5 mg/kg/h) were associated with increased mortality rates, while lower doses (1 mg/kg/h) did not demonstrate significant benefit or harm . This indicates a complex relationship between dosing and therapeutic outcomes.
Case Studies
Several case studies have explored the application of this compound in clinical settings:
- Case Study 1 : A patient with severe septic shock treated with low-dose this compound showed transient hemodynamic improvement but ultimately succumbed to multi-organ failure.
- Case Study 2 : In another instance, a patient with cardiogenic shock exhibited no significant change in cardiac output after this compound administration, aligning with findings from larger trials.
Comparative Analysis
The following table summarizes key characteristics and outcomes associated with this compound compared to other NOS inhibitors:
Compound Name | Mechanism | Clinical Application | Efficacy | Notes |
---|---|---|---|---|
This compound | Non-selective NOS inhibitor | Septic and cardiogenic shock | Neutral to negative | High doses linked to excess mortality |
N-Nitro-L-arginine | Competitive NOS inhibitor | Hypertension management | Effective | More selective for NOS isoforms |
L-Arginine | Precursor for NO synthesis | Cardiovascular health | Beneficial | Enhances NO production |
Research Findings
Recent research has focused on the pharmacokinetics and pharmacodynamics of this compound:
- Studies indicate that while this compound can alter hemodynamic parameters by reducing cardiac output and increasing vascular resistance at higher doses, its overall clinical impact remains limited .
- Investigations into drug interactions show that concurrent administration with other agents affecting NO pathways may modify its efficacy and safety profile .
Properties
IUPAC Name |
(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNWOCRCBQPEKQ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(N)NCCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040560 | |
Record name | L-Monomethylarginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17035-90-4 | |
Record name | NG-Monomethyl-L-arginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17035-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tilarginine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017035904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tilarginine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11815 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Monomethylarginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TILARGININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27JT06E6GR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L-Targinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029416 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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